N,N-Dimethylformamide dineopentyl acetal
Overview
Description
Synthesis Analysis
The synthesis of N,N-Dimethylformamide dineopentyl acetal involves its use as an efficient anchoring agent for N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. This process avoids the common problems of dimer formation and racemization encountered in peptide synthesis, providing a safe and efficient method for the attachment of Fmoc-amino acids onto p-alkoxybenzyl alcohol resins (Albericio & Barany, 2009).
Molecular Structure Analysis
The molecular structure of N,N-Dimethylformamide dineopentyl acetal plays a crucial role in its reactivity and applications. Detailed molecular structure analysis through techniques such as gas-phase electron diffraction has provided valuable insights into the bond lengths and angles that define its geometry, contributing to our understanding of its chemical behavior (Schultz & Hargittai, 1993).
Chemical Reactions and Properties
N,N-Dimethylformamide dineopentyl acetal is involved in various chemical reactions, including the derivatization of corticosteroids to improve their analytical detectability and the modification of nucleosides for chromatography and mass spectrometry applications. These reactions underscore its versatility and utility in organic synthesis and analytical chemistry (Negriolli et al., 1996), (Osei-twum et al., 1990).
Physical Properties Analysis
The physical properties of N,N-Dimethylformamide dineopentyl acetal, such as solubility and partial molar volume in supercritical carbon dioxide, have been studied to facilitate its use in supercritical fluid applications. These studies provide a foundation for understanding its behavior under various conditions and for optimizing its use in specialized environments (Zhang et al., 2014).
Chemical Properties Analysis
The chemical properties of N,N-Dimethylformamide dineopentyl acetal, including its reactivity with different functional groups and its role as a building block in heterocyclic synthesis, have been extensively reviewed. Its ability to participate in formylation, alkylation, and acetal formation reactions makes it a valuable reagent in the synthesis of a wide range of organic compounds (Abu-shanab et al., 2009).
Scientific Research Applications
Antitumor Activity in Central Nervous System
N,N-Dimethylformamide (DMF) dineopentyl acetal has been utilized in synthesizing 9-substituted ellipticine and 2-methylellipticinium analogues. These compounds have shown significant antitumor activity, particularly exhibiting specificity for central nervous system (CNS) tumor subpanels (Anderson, Gopalsamy, & Reddy, 1994).
Solid-Phase Peptide Synthesis
DMF dineopentyl acetal is applied in solid-phase peptide synthesis for anchoring N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters. This method efficiently avoids issues like formation of dimers and racemization (Albericio & Bárány, 2009).
Derivatization in Analytical Chemistry
The compound has been used for derivatization in analytical chemistry, particularly in the study of corticosteroids like dexamethasone. This process enhances the responsiveness of these compounds in gas chromatography-mass spectrometry (GC-MS) analyses (Negriolli, Maume, Deniaud, & Andre, 1996).
Protection and Alkylation in Nucleoside Chemistry
It is used in the exocyclic amine protection and subsequent N-alkylation of nucleosides, aiding in the synthesis and modification of these essential biological molecules (Ayele, Chang, & Resendiz, 2015).
Synthesis of Optically Active Constituents
DMF dineopentyl acetal mediates the direct formation of optically active constituents, like (-)-cannabidiol, from specific precursor compounds. This reaction offers a simple synthetic entry into various optically active substances (Petrzilka, Haefliger, Sikemeier, Ohloff, & Eschenmoser, 1967).
Building Block in Heterocyclic Synthesis
This compound plays a significant role in the synthesis of heterocyclic compounds. Its application in formylation of active methylene groups and amino groups facilitates the formation and modification of heterocyclic structures (Abu-Shanab, Sherif, & Mousa, 2009).
Alkylation in Quinazolin-4-ones Synthesis
DMF dineopentyl acetal is used in the N-alkylation process during the formation of quinazolin-4-ones from anthranilamides, showcasing its versatility in complex organic synthesis (Nathubhai et al., 2011).
Pervaporation Separation in Industry
In industrial applications, DMF dineopentyl acetal aids in pervaporation separation processes, particularly in separating DMF from water in solutions. This is crucial in industries like pharmaceutics and manufacturing of polyacrylonitrile fibers (Zhang, Xu, Wu, Shi, & Xiao, 2021).
Derivatizing Agent for Chromatographic Analysis
The compound is used as a derivatizing agent in chromatographic analysis of barbiturates and related compounds, enhancing their detection and quantification in various samples (Venturella, Gualario, & Lang, 1973).
Nucleoside Derivatives for Mass Spectrometry
It reacts with nucleosides to form derivatives that have favorable properties for chromatography and mass spectrometry, highlighting its role in the analytical study of nucleic acids (Osei-twum, Mamer, Quilliam, & Gergely, 1990).
Safety And Hazards
This compound is classified as a flammable liquid and vapor3. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation3. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using personal protective equipment as required, and storing in a well-ventilated place3.
Future Directions
The future directions of N,N-Dimethylformamide dineopentyl acetal are not specified in the retrieved information. However, given its use in various chemical reactions, it may continue to find applications in the synthesis of complex organic compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO2/c1-12(2,3)9-15-11(14(7)8)16-10-13(4,5)6/h11H,9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFRBIOHPDZQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(N(C)C)OCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197674 | |
Record name | N,N-Dimethylformamide dineopentyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide dineopentyl acetal | |
CAS RN |
4909-78-8 | |
Record name | 1,1-Bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4909-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylformamide dineopentyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004909788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylformamide dineopentyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(2,2-dimethylpropoxy)-N,N,N-trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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